Artd10/parp10-IN-2 is a compound that acts as an inhibitor of the human diphtheria toxin-like ADP-ribosyltransferase 10, commonly referred to as ARTD10 or PARP10. This enzyme is part of the poly(ADP-ribose) polymerase family and plays a significant role in various cellular processes, including DNA repair, apoptosis, and cellular proliferation. Unlike other members of the PARP family, PARP10 primarily catalyzes the transfer of a single ADP-ribose molecule to target proteins, a process known as mono-ADP-ribosylation, which is crucial for regulating cellular signaling pathways and maintaining genomic integrity .
The compound Artd10/parp10-IN-2 has been developed and characterized through various scientific studies aimed at understanding the functions of PARP10 and its potential as a therapeutic target in cancer treatment. Research indicates that inhibitors targeting PARP10 can be beneficial in treating certain types of cancers, including hematopoietic cancers and solid tumors like breast and pancreatic cancers .
Artd10/parp10-IN-2 is classified as a small molecule inhibitor. It specifically targets the enzymatic activity of PARP10, inhibiting its ability to perform mono-ADP-ribosylation on substrate proteins. This inhibition can disrupt the normal functioning of cellular pathways that rely on PARP10, making it a candidate for further investigation in cancer therapeutics .
The synthesis of Artd10/parp10-IN-2 involves organic chemistry techniques typical for small molecule drug development. Specific methods may include:
The precise synthetic pathway for Artd10/parp10-IN-2 has not been detailed in the literature but typically involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The development of such inhibitors often requires iterative cycles of synthesis and biological testing to optimize efficacy against PARP10.
The molecular structure of Artd10/parp10-IN-2 includes functional groups that facilitate binding to the active site of PARP10. While specific structural details are not provided in available literature, compounds in this class often feature:
Molecular modeling studies may be employed to predict how Artd10/parp10-IN-2 interacts with PARP10 at the atomic level. Such studies help in understanding binding affinities and can guide further modifications to improve efficacy.
Artd10/parp10-IN-2 undergoes specific interactions with PARP10, leading to inhibition of its enzymatic activity. The primary reaction can be summarized as:
This reaction effectively reduces the mono-ADP-ribosylation activity of PARP10 on its substrates.
The inhibition mechanism may involve competitive binding at the active site or allosteric modulation, which alters the enzyme's conformation and function. Kinetic studies are typically performed to determine the inhibitor's potency (IC50 values) against PARP10.
The mechanism by which Artd10/parp10-IN-2 exerts its effects involves:
Experimental data indicate that depletion or inhibition of PARP10 results in increased sensitivity to DNA-damaging agents, suggesting that compounds like Artd10/parp10-IN-2 could enhance the efficacy of existing cancer therapies .
While specific physical properties for Artd10/parp10-IN-2 are not extensively documented, compounds in this class typically exhibit:
Chemical analyses often include assessments such as:
These properties are critical for determining how well a compound can be absorbed and distributed within biological systems.
Artd10/parp10-IN-2 has potential applications in:
Research continues to explore these applications, aiming to translate findings into clinical settings where inhibitors like Artd10/parp10-IN-2 could offer new avenues for cancer treatment .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6